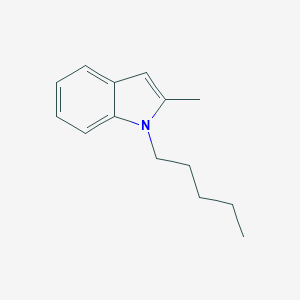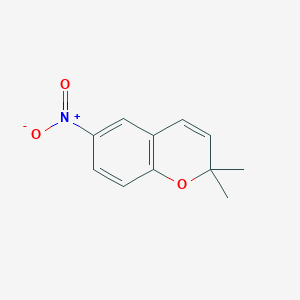
3-Hydroxytridecanoic acid
Overview
Description
3-Hydroxytridecanoic acid is an organic compound with the molecular formula C13H26O3. It is a long-chain fatty acid with a hydroxyl group at the third carbon position. This compound is known for its role in various biochemical processes and its presence in certain biological systems .
Mechanism of Action
Target of Action
3-Hydroxytridecanoic acid is a 13-carbon saturated fatty acid found in bacterial lipopolysaccharides (LPS) . It can be used as an internal standard to detect markers of microorganisms in complex samples, including 3-hydroxy fatty acids found in LPS-containing bacteria and muramic acid found in bacterial cell wall peptidoglycan .
Mode of Action
It is known that it is a component of bacterial lipopolysaccharides (lps), which play a crucial role in the bacterial cell wall’s structural integrity and protection .
Biochemical Pathways
As a component of bacterial lps, it likely plays a role in the pathways related to bacterial cell wall synthesis and integrity .
Pharmacokinetics
It is known to be a very hydrophobic molecule, practically insoluble in water, and relatively neutral .
Result of Action
As a component of bacterial lps, it likely contributes to the structural integrity of the bacterial cell wall and may influence the bacteria’s ability to survive and proliferate .
Action Environment
As a component of bacterial lps, its action may be influenced by factors that affect bacterial growth and survival, such as temperature, ph, and the presence of antibiotics .
Biochemical Analysis
Biochemical Properties
These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms
Cellular Effects
It is known that it is a component of LPS, which are known to have significant effects on cell function .
Molecular Mechanism
As a component of LPS, it may exert its effects at the molecular level through interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Hydroxytridecanoic acid typically involves the synthesis of tridecanoic acid followed by the introduction of a hydroxyl group at the third carbon position. The synthetic route can be summarized as follows:
Synthesis of Tridecanoic Acid: Tridecanoic acid can be synthesized through various methods, including the oxidation of tridecanol or the hydrolysis of tridecanoyl chloride.
Introduction of Hydroxyl Group: The hydroxyl group is introduced using specific reagents and conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxytridecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Formation of 3-ketotridecanoic acid or 3-carboxytridecanoic acid.
Reduction: Formation of 3-hydroxytridecanol.
Substitution: Formation of various substituted tridecanoic acid derivatives.
Scientific Research Applications
3-Hydroxytridecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a standard in analytical chemistry for the identification and quantification of fatty acids.
Biology: It plays a role in the study of lipid metabolism and is a component of certain bacterial lipopolysaccharides.
Medicine: Research into its potential therapeutic effects, including its role in modulating immune responses.
Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.
Comparison with Similar Compounds
- 3-Hydroxydecanoic acid
- 3-Hydroxydodecanoic acid
- 3-Hydroxytetradecanoic acid
Comparison: 3-Hydroxytridecanoic acid is unique due to its specific chain length and the position of the hydroxyl group. Compared to shorter-chain analogs like 3-Hydroxydecanoic acid, it has different physical properties and biological activities. Its longer chain length also affects its solubility and interaction with biological membranes .
Properties
IUPAC Name |
3-hydroxytridecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O3/c1-2-3-4-5-6-7-8-9-10-12(14)11-13(15)16/h12,14H,2-11H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSNHZHHWHLJIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10954328 | |
| Record name | 3-Hydroxytridecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10954328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32602-69-0 | |
| Record name | Tridecanoic acid, 3-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032602690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxytridecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10954328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Hydroxytridecanoic acid in bacterial lipopolysaccharides?
A1: this compound is a significant component of the lipid A moiety in lipopolysaccharides (LPS) found in certain bacteria, including Veillonella [, ] and Alteromonas putrefaciens []. LPS, also known as endotoxin, is a major component of the outer membrane of Gram-negative bacteria. The presence and specific structure of this compound within LPS can influence the structural integrity and biological activity of the LPS molecule.
Q2: How can the presence of this compound be utilized in indoor environment analysis?
A2: Research suggests that while shorter chain 3-hydroxy fatty acids (3-OH FAs) are indicative of endotoxin, longer chain 3-OH FAs like this compound could be potential markers for the presence of Actinobacteria []. By analyzing the composition of 3-OH FAs in indoor dust samples, researchers can gain insights into the types of microorganisms present, specifically Actinobacteria, which are commonly found in indoor environments.
Q3: Can you elaborate on the analytical techniques used to study this compound in a research setting?
A3: Gas chromatography-mass spectrometry (GC-MS) is a key technique used for the identification and quantification of this compound []. This method involves separating the compound from other molecules in a sample based on its volatility and then identifying it based on its mass-to-charge ratio. The use of an internal standard, like 13C-labeled this compound, can further enhance the accuracy of quantification [].
A4: While both surfactin and this compound are biologically relevant molecules often found in bacterial contexts, the provided research articles do not directly link the two. Surfactin is a cyclic lipopeptide known for its potent surfactant properties and is produced by Bacillus species []. Its structure typically includes a hydroxy fatty acid chain, but the specific research provided focuses on different chain lengths and isomers than this compound [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


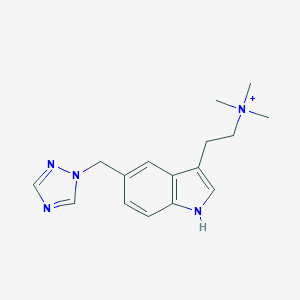

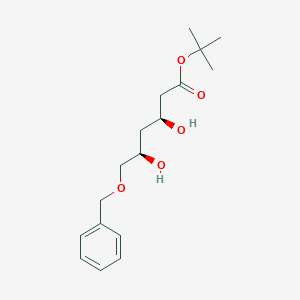


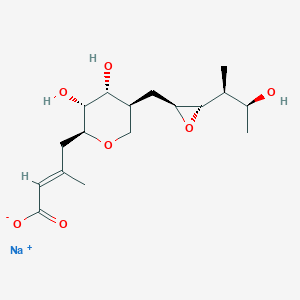
![(3aR,4R,5R,6aS)-5-(benzoyloxy)hexahydro-2-oxo-2H-cyclopenta[b]furan-4-carboxaldehyde](/img/structure/B41419.png)



